4,5-Dibromo-2-chloropyridine
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Overview
Description
4,5-Dibromo-2-chloropyridine is an organic compound with the molecular formula C5H2Br2ClN. It is a halogenated derivative of pyridine, characterized by the presence of two bromine atoms and one chlorine atom on the pyridine ring. This compound is widely used in scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-chloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-amino-4-chloropyridine, which undergoes bromination to form the key intermediate. This intermediate is then subjected to diazotization and further chlorination to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with various organoboron reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with organoboron reagents can yield various arylated pyridine derivatives .
Scientific Research Applications
4,5-Dibromo-2-chloropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-chloropyridine involves its reactivity with various nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in coupling reactions, it forms carbon-carbon bonds through the transmetalation process with palladium catalysts .
Comparison with Similar Compounds
2-Chloropyridine: A halogenated pyridine with a single chlorine atom.
3,5-Dibromo-4-chloropyridine: Another halogenated pyridine with different substitution patterns.
Uniqueness: 4,5-Dibromo-2-chloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. This makes it particularly useful in certain synthetic applications where other halogenated pyridines may not be as effective .
Properties
IUPAC Name |
4,5-dibromo-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-5(8)9-2-4(3)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFRDCWAWXYNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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